molecular formula C11H6Cl2N2S B14877640 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14877640
M. Wt: 269.1 g/mol
InChI Key: ASBMNTQQBLSFFG-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with chlorinated thiophene derivatives. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the ecological impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways. The compound can also bind to DNA and RNA, interfering with their replication and transcription processes . These interactions lead to the disruption of cellular functions and can result in cell death, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H6Cl2N2S

Molecular Weight

269.1 g/mol

IUPAC Name

6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-4-11-14-8(6-15(11)5-7)9-2-3-10(13)16-9/h1-6H

InChI Key

ASBMNTQQBLSFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C3=CC=C(S3)Cl

Origin of Product

United States

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